omega-Formyl histamine
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Overview
Description
Histidinal is an intermediate compound in the biosynthesis of histidine, an essential amino acid. It plays a crucial role in the metabolic pathways of various organisms, including bacteria, plants, and fungi. Histidinal is derived from histidinol through the action of histidinol dehydrogenase, which catalyzes its oxidation to histidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidinal can be synthesized through the enzymatic oxidation of histidinol. The enzyme histidinol dehydrogenase catalyzes this reaction, using NAD+ as a cofactor. The reaction conditions typically involve a buffered aqueous solution at a physiological pH, with the presence of NAD+ to facilitate the oxidation process .
Industrial Production Methods: Industrial production of histidinal is not commonly practiced due to its role as an intermediate rather than a final product. the production of histidinol, which is subsequently converted to histidinal, can be achieved through microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are often used to overproduce histidinol by manipulating the histidine biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: Histidinal primarily undergoes oxidation reactions. The key reaction is its conversion to histidine via histidinol dehydrogenase. This reaction involves the transfer of electrons from histidinal to NAD+, resulting in the formation of histidine and NADH .
Common Reagents and Conditions:
Oxidation: Histidinol dehydrogenase, NAD+
Reaction Conditions: Buffered aqueous solution, physiological pH
Major Products:
Oxidation: Histidine
Scientific Research Applications
Histidinal, as an intermediate in histidine biosynthesis, has several scientific research applications:
Biochemistry: Studying the enzymatic pathways and regulatory mechanisms involved in amino acid biosynthesis.
Genetic Engineering: Developing genetically modified organisms to overproduce histidine for nutritional supplements and pharmaceuticals.
Mechanism of Action
Histidinal exerts its effects through its role in the biosynthesis of histidine. The enzyme histidinol dehydrogenase catalyzes the oxidation of histidinol to histidinal and subsequently to histidine. This reaction is essential for the production of histidine, which is a precursor for various biomolecules, including histamine and carnosine .
Comparison with Similar Compounds
Histidinal is unique due to its specific role in the histidine biosynthetic pathway. Similar compounds include:
Histidinol: The precursor to histidinal, which is oxidized to form histidinal.
Histidine: The final product of the biosynthetic pathway, which has various physiological roles.
Histamine: A derivative of histidine involved in immune responses and neurotransmission.
Histidinal’s uniqueness lies in its position as an intermediate, making it a critical component in the biosynthesis of histidine and its derivatives.
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIELONWKIZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.